Cas no 57121-48-9 (4-ethynyl-1H-imidazole)

4-ethynyl-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 5-ethynyl-1H-Imidazole
- 4-ethynyl-1H-imidazole
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- MDL: MFCD21336089
- インチ: InChI=1S/C5H4N2/c1-2-5-3-6-4-7-5/h1,3-4H,(H,6,7)
- InChIKey: BJXDBXQZKWQSBV-UHFFFAOYSA-N
- ほほえんだ: C#CC1=CN=CN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
4-ethynyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E939188-25mg |
5-Ethynyl-1H-imidazole |
57121-48-9 | 25mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F2147-3029-0.5g |
4-ethynyl-1H-imidazole |
57121-48-9 | 95%+ | 0.5g |
$1334.0 | 2023-09-06 | |
Enamine | EN300-787618-0.05g |
4-ethynyl-1H-imidazole |
57121-48-9 | 95% | 0.05g |
$312.0 | 2023-07-09 | |
Alichem | A069004134-250mg |
5-Ethynyl-1H-imidazole |
57121-48-9 | 95% | 250mg |
$735.00 | 2023-09-01 | |
Enamine | EN300-787618-1.0g |
4-ethynyl-1H-imidazole |
57121-48-9 | 95% | 1.0g |
$1343.0 | 2023-07-09 | |
A2B Chem LLC | AG81044-250mg |
5-Ethynyl-1h-imidazole |
57121-48-9 | 95% | 250mg |
$300.00 | 2024-04-19 | |
abcr | AB445905-1g |
5-Ethynyl-1H-imidazole, min. 95%; . |
57121-48-9 | 1g |
€871.00 | 2025-02-20 | ||
A2B Chem LLC | AG81044-5g |
5-Ethynyl-1h-imidazole |
57121-48-9 | 95% | 5g |
$4134.00 | 2024-04-19 | |
Enamine | EN300-1223541-0.1g |
4-ethynyl-1H-imidazole |
57121-48-9 | 95.0% | 0.1g |
$195.0 | 2025-02-22 | |
Enamine | EN300-1223541-5.0g |
4-ethynyl-1H-imidazole |
57121-48-9 | 95.0% | 5.0g |
$2194.0 | 2025-02-22 |
4-ethynyl-1H-imidazole 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
4-ethynyl-1H-imidazoleに関する追加情報
Introduction to 5-ethynyl-1H-imidazole (CAS No. 57121-48-9)
5-ethynyl-1H-imidazole, with the chemical formula C₄H₃N₂ and CAS number 57121-48-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazole family, which is well-known for its broad range of biological activities and applications in drug development. The presence of an ethynyl group at the 5-position of the imidazole ring introduces unique reactivity and functionalization possibilities, making it a valuable building block for synthetic chemistry and medicinal chemistry.
The structure of 5-ethynyl-1H-imidazole consists of a five-membered ring containing two nitrogen atoms, with an ethynyl (-C≡CH) substituent attached to one of the carbon atoms. This structural feature enables various chemical transformations, including Sonogashira coupling, which is widely used in organic synthesis to form carbon-carbon bonds. The compound’s reactivity makes it particularly useful in the synthesis of more complex molecules, such as pharmaceutical intermediates and bioactive ligands.
In recent years, 5-ethynyl-1H-imidazole has been explored for its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor in the development of antiviral and anticancer agents. The imidazole core is a common motif in many bioactive molecules, and modifications at the 5-position can significantly alter pharmacological properties. For instance, studies have shown that derivatives of 5-ethynyl-1H-imidazole exhibit inhibitory effects on certain enzymes and receptors involved in viral replication and tumor growth.
One notable application of 5-ethynyl-1H-imidazole is in the synthesis of nucleoside analogs. The ethynyl group can be further functionalized to introduce nucleobase moieties, leading to compounds with potential antiviral activity. Researchers have reported the use of 5-ethynyl-1H-imidazole in the development of inhibitors targeting RNA-dependent RNA polymerases (RdRp), which are crucial enzymes in viral replication cycles. These findings highlight the compound’s significance as a scaffold for antiviral drug discovery.
Another area where 5-ethynyl-1H-imidazole has shown promise is in the field of material science. The compound’s ability to undergo cross-coupling reactions makes it an excellent candidate for polymerization and surface functionalization. For example, researchers have utilized 5-ethynyl-1H-imidazole to create conductive polymers and coatings with enhanced stability and functionality. These materials have potential applications in electronics, sensors, and biomedical devices.
The synthesis of 5-ethynyl-1H-imidazole typically involves the reaction of 1H-imidazole with propargyl bromide or propargyl chloride under basic conditions. Alternatively, palladium-catalyzed coupling reactions can be employed to introduce the ethynyl group more selectively. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical for industrial applications.
In terms of biological activity, 5-ethynyl-1H-imidazole and its derivatives have been studied for their effects on various biological targets. Some research suggests that certain imidazole derivatives exhibit anti-inflammatory properties by modulating immune responses. Additionally, the compound has been investigated for its potential role in neuroprotection, with some studies indicating that it may help protect against oxidative stress-induced neuronal damage.
The pharmacokinetic properties of 5-ethynyl-1H-imidazole are also an area of interest. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within biological systems. These studies are essential for optimizing drug formulations and ensuring therapeutic efficacy. Furthermore, computational modeling techniques have been used to predict how modifications at the 5-position might affect pharmacokinetic parameters.
Recent advancements in drug delivery systems have opened new avenues for utilizing 5-ethynyl-1H-imidazole. Researchers have explored nanotechnology-based approaches to enhance the bioavailability and targeted delivery of imidazole derivatives. For example, nanoparticles functionalized with 5-ethynyl-1H-imidazole have been shown to improve drug penetration into tumor tissues, offering a potential strategy for cancer therapy.
The future prospects for 5-ethynyl-1H-imidazole are promising, with ongoing research focusing on expanding its applications in medicine and materials science. As our understanding of biological processes continues to grow, new opportunities will arise for developing novel therapeutic agents based on imidazole scaffolds. Additionally, innovations in synthetic chemistry will likely lead to more efficient methods for producing high-quality batches of this compound.
In conclusion, 5-ethynyl-Himidazole (CAS No. 57121-48-9) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable for pharmaceutical development, material science applications, and fundamental research. As research progresses, the full scope of its utility is expected to become even more apparent, leading to innovative solutions and advancements in various fields.
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